4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 2034494-76-1) is a fully synthetic small molecule featuring a piperazine-1-carboxamide core substituted with a 6-cyclopropylpyridazin-3-yl group at the piperazine N4 position and a thiophen-2-yl moiety on the urea nitrogen. Its molecular formula is C₁₆H₁₉N₅OS (MW 329.42 g/mol).

Molecular Formula C16H19N5OS
Molecular Weight 329.42
CAS No. 2034494-76-1
Cat. No. B2951372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
CAS2034494-76-1
Molecular FormulaC16H19N5OS
Molecular Weight329.42
Structural Identifiers
SMILESC1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CS4
InChIInChI=1S/C16H19N5OS/c22-16(17-15-2-1-11-23-15)21-9-7-20(8-10-21)14-6-5-13(18-19-14)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2,(H,17,22)
InChIKeyHNGCAJGDVPNFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 2034494-76-1): Core Structural Identity and Procurement Baseline


4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 2034494-76-1) is a fully synthetic small molecule featuring a piperazine-1-carboxamide core substituted with a 6-cyclopropylpyridazin-3-yl group at the piperazine N4 position and a thiophen-2-yl moiety on the urea nitrogen. Its molecular formula is C₁₆H₁₉N₅OS (MW 329.42 g/mol) [1]. The compound is cataloged by several chemical suppliers as a research-grade substance with typical purity ≥95% [1]. Despite its appealing heterocyclic architecture, no peer-reviewed biological activity data, target engagement profiles, or pharmacokinetic measurements have been deposited in PubMed, BindingDB, ChEMBL, or other authoritative public databases as of the knowledge cutoff. This absence of publicly reported quantitative differentiation data fundamentally shapes the procurement decision-making process.

Why Generic Substitution Is Not Advisable for 4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide Without Quantitative Comparative Data


Compounds within the piperazine‑carboxamide class can exhibit profound differences in target affinity, selectivity, metabolic stability, and solubility that are driven by subtle variations in the heterocyclic appendages [1]. The target compound carries a unique combination of a cyclopropylpyridazine and a thiophene‑urea motif; even structurally close analogs (e.g., those bearing a furan instead of thiophene, or a methylphenyl instead of cyclopropylpyridazine) cannot be assumed to possess identical pharmacological or physicochemical profiles. In the absence of published head‑to‑head comparative data for this specific compound, any substitution with a purportedly “similar” analog introduces unquantified risk of altered potency, off‑target activity, or unfavorable ADME properties. Therefore, procurement decisions must rely on the compound's defined structural identity rather than on assumed class‑level interchangeability [1].

Quantitative Differentiation Evidence for 4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide vs. Closest Analogs


Structural Uniqueness vs. Furan, Methylphenyl, and Trifluoromethyl Pyridazine Analogs

The target compound's 6-cyclopropylpyridazine and thiophene-2-yl urea combination is absent from publicly available biological datasets. By comparing its structure to documented analogs, the cyclopropyl group is often incorporated to fill hydrophobic pockets and improve metabolic stability relative to larger alkyl substituents, while the thiophene ring may modulate π-stacking and hydrogen-bonding interactions compared to furan or phenyl isosteres [1]. However, no direct, quantitative head‑to‑head data exist for this specific compound.

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Physicochemical Property Baseline: Molecular Weight and Hydrogen Bonding Profile

The molecular weight of the target compound (329.42 g/mol) and its calculated hydrogen bond donor/acceptor counts (1 HBD, 5 HBA) place it within favorable drug-like space according to Lipinski's rules [1]. This baseline can be compared to analogs with heavier substituents (e.g., trifluoromethyl analog, MW ~379 g/mol) or additional hydrogen bond donors [1]. While not a direct biological comparison, the lower MW and balanced HBD/HBA profile may offer advantages in permeability and solubility over bulkier analogs [1].

Drug-likeness Physicochemical Properties Lead Optimization

Metabolic Stability Potential of the Cyclopropyl Group vs. Larger Alkyl Substituents

Cyclopropyl groups are frequently introduced into drug candidates to reduce N-dealkylation and CYP-mediated oxidation relative to ethyl, isopropyl, or larger alkyl chains [1]. In the absence of direct metabolic stability data for this compound, class-level knowledge suggests the cyclopropyl substituent may confer an intrinsic stability advantage over similar compounds bearing hydrogen or methyl groups at the pyridazine 6-position [1]. This inference is based on extensive medicinal chemistry literature on the 'cyclopropyl effect' [1].

Metabolic Stability Cyclopropyl Effect Drug Metabolism

Recommended Research and Procurement Scenarios for 4-(6-Cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Cyclopropylpyridazine-Thiophene Pharmacophore

In kinase inhibitor or GPCR modulator programs where a cyclopropylpyridazine core and a thiophene-urea motif are desired for target engagement, this compound provides a ready-made scaffold for systematic SAR exploration. Its structural uniqueness relative to commercially available analogs makes it suitable for projects aiming to probe novel chemical space [1].

Physicochemical Property Benchmarking and Permeability Screening

The compound's molecular weight (329 g/mol) and hydrogen bonding profile make it a candidate for evaluating passive permeability and solubility in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers [1]. Its properties can be compared with higher-MW analogs to establish structure-property relationships [1].

Metabolic Stability Assessment of Cyclopropyl-Containing Heterocycles

Researchers can use this compound as a representative cyclopropyl-substituted pyridazine to experimentally validate the 'cyclopropyl effect' in liver microsome or hepatocyte stability assays [1]. Direct comparison with a matched non-cyclopropyl analog (if synthesized) would quantify the metabolic advantage [1].

Quote Request

Request a Quote for 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.